Linezolid N-Oxide

Übersicht

Beschreibung

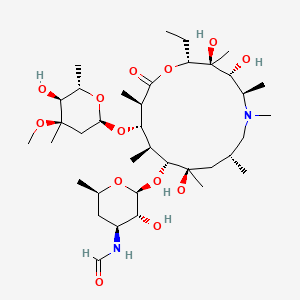

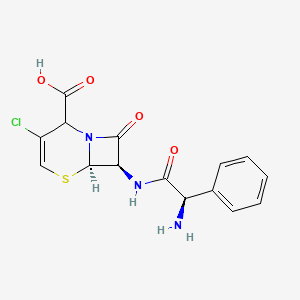

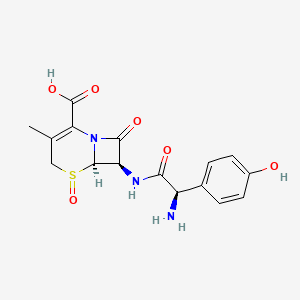

Linezolid N-Oxide is a derivative of Linezolid . Linezolid is an oxazolidinone antimicrobial used to treat infections against gram-positive bacteria, especially those that are drug-resistant . It works by inhibiting bacterial protein synthesis .

Chemical Reactions Analysis

Linezolid, the parent compound of Linezolid N-Oxide, is known to undergo hepatic metabolism via oxidation of the morpholine ring, resulting in two inactive metabolites . The specific chemical reactions involving Linezolid N-Oxide are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

-

Field: Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry

- Application : Linezolid and its synthetic precursors have been studied using solid-state nuclear magnetic resonance (SS NMR) spectroscopy and electron ionization mass spectrometry .

- Methods : The study involved the use of high-resolution SS NMR using 13C, 15N, and 19F as structural probes. Variable temperature 13C cross-polarization magic-angle spinning technique was also used .

- Results : The study revealed dynamic molecular disorder in the crystal lattice for polymorphs II and III of linezolid. It was found that only the morpholine residue of linezolid is under fast regime exchange at room temperature .

-

Field: Parenteral Nutrition

- Application : Linezolid has been studied for its compatibility and stability with parenteral nutrition mixtures .

- Methods : The study involved the storage of mixtures containing linezolid at 4–6 °C and 25 °C with and without light protection for 168 hours. A reversed-phase HPLC method with UV detection was used to evaluate changes in the concentration of linezolid .

- Results : It was found that linezolid was stable at 4–6 °C throughout the study. At 25 °C, it proved stable over a period of 24 hours required for the administration of parenteral nutrition mixtures .

-

Field: Treatment of Gram-Positive Bacterial Infections

- Application : Linezolid is used for the treatment of infections caused by Gram-positive bacteria that are resistant to other antibiotics .

- Methods : Linezolid is administered either by injection into a vein or by mouth . It works by suppressing bacterial protein production .

- Results : Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .

-

Field: Treatment of Skin and Pneumonia Infections

- Application : Linezolid is used for the treatment of severe skin infections and pneumonia caused by aerobic Gram-positive bacteria that are resistant to other antibiotics .

- Methods : Linezolid is administered either by injection into a vein or by mouth . It works by suppressing bacterial protein production .

- Results : Linezolid has been found to be effective in treating these types of infections .

-

Field: Analytical Method Development

- Application : Linezolid N-Oxide can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Linezolid .

- Methods : Linezolid N-Oxide is supplied with detailed characterization data compliant with regulatory guideline .

- Results : This allows for the development of analytical methods and validation of the production of Linezolid .

-

Field: Treatment of Drug-Resistant Tuberculosis

- Application : Linezolid is used for the treatment of drug-resistant tuberculosis .

- Methods : Linezolid is administered either by injection into a vein or by mouth . It works by suppressing bacterial protein production .

- Results : Linezolid has been found to be effective in treating drug-resistant tuberculosis .

-

Field: Treatment of Infections of the Central Nervous System

- Application : Linezolid is used for the treatment of infections of the central nervous system .

- Methods : Linezolid is administered either by injection into a vein or by mouth . It works by suppressing bacterial protein production .

- Results : Linezolid has been found to be effective in treating infections of the central nervous system .

-

Field: Treatment of Catheter-Related Infections

- Application : Linezolid is used for the treatment of catheter-related infections .

- Methods : Linezolid is administered either by injection into a vein or by mouth . It works by suppressing bacterial protein production .

- Results : Linezolid has been found to be effective in treating catheter-related infections .

Safety And Hazards

Zukünftige Richtungen

Linezolid is a synthetic antibiotic with bacteriostatic activity against gram-positive organisms . Tedizolid is a newer drug in the same class with comparable spectrum of activity but with limited US Food and Drug Administration-approved indications . The future directions for Linezolid N-Oxide are not detailed in the available literature.

Eigenschaften

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFKNYFIQWSUNN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linezolid N-Oxide | |

CAS RN |

189038-36-6 | |

| Record name | Linezolid N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINEZOLID N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.